molecular formula C18H38O2 B022587 Hexadecane, 1,1-dimethoxy- CAS No. 2791-29-9

Hexadecane, 1,1-dimethoxy-

Cat. No. B022587
CAS RN: 2791-29-9
M. Wt: 286.5 g/mol
InChI Key: LACZJJJYINHZIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex molecules often involves multi-step chemical reactions, emphasizing the importance of understanding the underlying mechanisms and conditions favorable for the desired outcomes. For instance, the preparation and structural analysis of compounds involving organometallic components illustrate the intricate processes involved in synthesizing complex molecules (Takaguchi, Horn, & Furukawa, 1996)1. Similar principles can be applied to the synthesis of Hexadecane, 1,1-dimethoxy-, where careful consideration of reactants, catalysts, and environmental conditions plays a crucial role in achieving successful synthesis.

Molecular Structure Analysis

The molecular structure of Hexadecane, 1,1-dimethoxy- and related compounds can be determined using techniques such as X-ray diffraction analysis, offering insights into the arrangement of atoms and the geometry of molecules (Soldatenko, Sterkhova, & Lazareva, 2019)2. Understanding the molecular structure is pivotal for predicting the behavior and reactivity of the compound under various conditions.

Chemical Reactions and Properties

Hexadecane, 1,1-dimethoxy- undergoes specific chemical reactions based on its functional groups and molecular structure. The reactivity with thiophenol in the presence of triethylamine, for example, highlights the compound's potential for undergoing substitution reactions that modify its structure and properties (Takaguchi et al., 1996)1. These reactions are fundamental to altering the compound's functionality for targeted applications.

Physical Properties Analysis

The physical properties of Hexadecane, 1,1-dimethoxy-, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various industries. The study of liquid-crystalline properties of related compounds provides valuable information on how molecular structure influences physical states and transitions (Frach et al., 1989)3.

Chemical Properties Analysis

The chemical properties of Hexadecane, 1,1-dimethoxy-, including its stability, reactivity, and interactions with other chemicals, are influenced by its molecular composition and structure. Research on the synthesis and properties of similar molecules reveals the intricate relationship between structure and reactivity, guiding the development of new compounds with desired chemical behaviors (Jones et al., 2005)4.

Scientific Research Applications

  • Synthetic Chemistry : A study by Mechehoud et al. (2018) presents a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, a bioactive molecule with potential applications in biomedicine and pharmaceutical research (Mechehoud et al., 2018).

  • Textile Industry : Poly(methyl methacrylate)/n-hexadecane microcapsules, using ethylene glycol dimethacrylate as a cross-linker, can develop heat-storage properties in textiles, as demonstrated by Alay et al. (2011) (Alay, Alkan, & Gode, 2011).

  • Bioremediation : Aeckersberg et al. (1991) discovered that strain Hxd3 can oxidize saturated hydrocarbons like hexadecane to CO2 in anaerobic conditions, which could benefit oil production and oil field cleanup (Aeckersberg, Bak, & Widdel, 1991).

  • Fuel Production : Research by Guernsey et al. (1963) on the radiation-induced cracking of n-hexadecane at high temperatures showed its potential for efficient hydrogen production and reduction of very light hydrocarbons, with applications in fuel production (Guernsey, Shaw, & Smith, 1963).

  • Tribology : The study of tribochemistry of n-hexadecane, as investigated by Kajdas et al. (2006), found complex oxidation processes during friction, impacting tribological effects and additive effects in different material systems (Kajdas, Makowska, & Grądkowski, 2006).

  • Energy Storage : Research into miniemulsion polymerization for encapsulating n-hexadecane in nanocapsules by Shirin-Abadi et al. (2011) showed potential for using these nanocapsules as phase change materials in energy storage applications (Shirin-Abadi, Mahdavian, & Khoee, 2011).

  • Nanolubrication : He et al. (2002) explored the effect of interfacial liquid structuring in nanolubrication, finding that n-hexadecane creates an entropically cooled layer on silicon surfaces, thus reducing friction (He, Blum, Overney, & Overney, 2002).

  • Hydrogen Energy : Thormann et al. (2009) investigated the steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels, demonstrating the turnover frequencies of linear alkanes and their impact on reformate composition (Thormann, Maier, Pfeifer, Kunz, Deutschmann, & Schubert, 2009).

Safety And Hazards

Hexadecane, 1,1-dimethoxy- may be fatal if swallowed and enters airways . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Based on a literature review, a significant number of articles have been published on Hexadecane, 1,1-dimethoxy- . This compound has been identified in human blood , indicating potential future research directions in understanding its impact on human health.

properties

IUPAC Name

1,1-dimethoxyhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZJJJYINHZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062644
Record name Hexadecane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecane, 1,1-dimethoxy-

CAS RN

2791-29-9
Record name Hexadecanal dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2791-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxyhexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecane, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHOXYHEXADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHW26B8K0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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